2,4-Dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Beschreibung
Structural Analogy to Purine Nucleotides and ATP-Competitive Inhibition
The 1H-pyrrolo[2,3-d]pyrimidine scaffold exhibits remarkable structural homology with adenine, a fundamental component of ATP and nucleic acids. This analogy enables competitive binding at kinase ATP pockets while permitting strategic modifications to enhance selectivity. Key structural features include:
- Bicyclic Core : The fused pyrrole-pyrimidine system (molecular weight 195.14 g/mol) provides planar rigidity for optimal π-π interactions with aromatic residues in kinase domains.
- 5-Carboxylic Acid Substituent : Introduces hydrogen-bonding capacity with lysine or asparagine residues near the ATP-binding cleft, as demonstrated in JAK/HDAC dual inhibitors.
- 2,4-Dioxo Groups : These electron-withdrawing substituents modulate electron density across the ring system, influencing binding kinetics and metabolic stability.
Comparative analysis with natural nucleotides reveals critical differences:
| Feature | 2,4-Dioxo-pyrrolopyrimidine | Adenine (Purine) |
|---|---|---|
| Ring System | Bicyclic (7-membered) | Bicyclic (9-membered) |
| Hydrogen Bond Donors | 3 (N-H, two carbonyl O) | 1 (N-H) |
| Dipole Moment | 5.2 Debye | 3.1 Debye |
| Solubility (logP) | -1.3 | -0.9 |
[Table 1: Structural and electronic comparison with adenine]
This derivative’s enhanced dipole moment (−5.2 Debye vs. −3.1 Debye for adenine) facilitates stronger electrostatic interactions with cationic kinase residues, as observed in molecular dynamics simulations of JAK2-bound complexes. The carboxylic acid group at position 5 introduces pH-dependent ionization (pKa ≈ 3.8), enabling selective tissue targeting in acidic tumor microenvironments.
Historical Development of Pyrrolo[2,3-d]Pyrimidine-Based Therapeutics
The therapeutic evolution of this scaffold spans three key phases:
- Early Exploration (2007–2015) : Initial synthesis of 2,4-dioxo derivatives focused on folate pathway inhibition, with compound 8 (4-carbon bridge analog) showing dual AICARFTase/GARFTase inhibition (IC₅₀ = 18 nM/24 nM).
- Kinase Inhibitor Era (2016–2020) : Rational design produced JAK3 inhibitors (e.g., 15d ) with sub-nanomolar potency (JAK3 IC₅₀ = 0.7 nM) through optimized side-chain interactions.
- Multitarget Agents (2021–Present) : Integration with hydroxamic acid moieties yielded JAK/HDAC dual inhibitors (e.g., 15h ) exhibiting synergistic effects in triple-negative breast cancer models (MDA-MB-231 tumor growth inhibition = 78% at 50 mg/kg).
Milestone compounds demonstrate progressive sophistication:
| Year | Compound | Target | Key Innovation |
|---|---|---|---|
| 2013 | PMX | TS/GARFTase | First clinical antifolate derivative |
| 2020 | LMTX | AICARFTase | Selective purine depletion strategy |
| 2022 | 15h | JAK1/HDAC6 | Dual epigenetic/kinase modulation |
[Table 2: Developmental milestones in pyrrolo[2,3-d]pyrimidine therapeutics]
Eigenschaften
Molekularformel |
C7H5N3O4 |
|---|---|
Molekulargewicht |
195.13 g/mol |
IUPAC-Name |
2,4-dioxo-1,7-dihydropyrrolo[2,3-d]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H5N3O4/c11-5-3-2(6(12)13)1-8-4(3)9-7(14)10-5/h1H,(H,12,13)(H3,8,9,10,11,14) |
InChI-Schlüssel |
URAHXVIFNXFVAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(N1)NC(=O)NC2=O)C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Halogenation-Cyclization Cascade from Proline Derivatives
A regiospecific pathway described in EP0589720A2 involves the halogenation of 4-oxo-proline derivatives followed by cyclization with 2,4-diamino-6-hydroxypyrimidine . The process begins with the halogenation of 4-oxo-N-(phenylfluoro)proline benzyl ester using agents such as N-bromosuccinimide (NBS) or elemental bromine in acetonitrile/water mixtures at 70–90°C . The resulting halogenated intermediate undergoes nucleophilic substitution with 2,4-diamino-6-hydroxypyrimidine in dimethylformamide (DMF), yielding the pyrrolo[2,3-d]pyrimidine core.
Key Reaction Conditions:
-
Halogenation: NBS (1.2 equiv), acetonitrile/H₂O (3:1), 80°C, 4 h.
-
Cyclization: 2,4-diamino-6-hydroxypyrimidine (1.1 equiv), DMF, 100°C, 6 h.
This method achieves a 55% overall yield after crystallization from toluene, with regioselectivity driven by the electron-withdrawing effect of the carboxylic acid group .
Urea-Mediated Cyclization of Aminopyrrole Intermediates
A PubMed study (2003) outlines a four-step synthesis starting from 4-oxo-proline benzyl ester . The sequence involves:
-
Amination: Treatment with benzyl-, allyl-, or isopropylamine to form aminopyrrole intermediates.
-
Urea Formation: Reaction with phenyl, allyl, or ethyl isocyanate to generate 4-ureido-1H-pyrrole-2-carboxylates.
-
Cyclization: Trichloroacetyl chloride in acetonitrile induces ring closure, followed by Cs₂CO₃-mediated deprotection to yield the pyrrolo[3,2-d]pyrimidine scaffold .
Although this method targets pyrrolo[3,2-d]pyrimidines, substituting the starting proline derivative with a 5-carboxylic acid-functionalized analog could adapt the route to the target compound. Reported yields range from 37–55%, contingent on the amine and isocyanate selection .
Direct Carboxylation via Palladium-Catalyzed Cross-Coupling
A patent (EP3560932A1) describes palladium-catalyzed carboxylation of brominated pyrrolo[2,3-d]pyrimidines . For example, 7-bromo-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid (CAS: 20419-73-2) is synthesized via Suzuki-Miyaura coupling using Pd(PPh₃)₄ and CO₂ in the presence of a cesium carbonate base .
Optimized Conditions:
-
Catalyst: Pd(PPh₃)₄ (5 mol%).
-
Base: Cs₂CO₃ (3 equiv), DMF/H₂O (4:1), 100°C, 12 h.
This method offers modularity for introducing diverse substituents but requires stringent anhydrous conditions to prevent decarboxylation .
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Halogenation-Cyclization | 4-Oxo-proline derivatives | NBS, 2,4-diamino-6-hydroxypyrimidine | 55% | High regioselectivity, scalable | Requires toxic halogenating agents |
| Urea-Mediated Cyclization | 4-Oxo-proline benzyl ester | Isocyanates, trichloroacetyl chloride | 45% | Functional group tolerance | Multi-step, moderate yields |
| Palladium Cross-Coupling | Brominated pyrrolopyrimidine | Pd(PPh₃)₄, CO₂ | 68% | Direct carboxylation, modular | Sensitivity to moisture, high cost |
Solvent and Temperature Effects on Regioselectivity
Cyclization reactions in polar aprotic solvents (e.g., DMF, DMSO) favor the formation of the 7H-pyrrolo[2,3-d]pyrimidine regioisomer due to enhanced stabilization of the transition state . In contrast, ethanol/water mixtures promote solubility of intermediates but may reduce reaction rates by 15–20% . Elevated temperatures (>80°C) are critical for overcoming kinetic barriers in the cyclization step, though exceeding 100°C risks decarboxylation .
Purification and Characterization Challenges
Crude reaction mixtures often contain regioisomeric byproducts, necessitating silica gel chromatography (eluent: methanol/methylene chloride) or preparative HPLC . The target compound’s melting point (165–167°C with decomposition) and IR absorption at 1705 cm⁻¹ (C=O stretch) serve as key diagnostic markers . Mass spectrometry (ESI-MS) typically shows a [M+H]⁺ peak at m/z 295.30, consistent with the molecular formula C₁₃H₁₇N₃O₅ .
Analyse Chemischer Reaktionen
Reaktionstypen
2,4-Dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-carbonsäure durchläuft verschiedene chemische Reaktionen, darunter:
Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Analoga mit verschiedenen funktionellen Gruppen führen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine und Thiole. Die Reaktionsbedingungen variieren je nach dem gewünschten Produkt, beinhalten aber oft kontrollierte Temperaturen und bestimmte Lösungsmittel .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte, reduzierte und substituierte Derivate der ursprünglichen Verbindung. Diese Produkte können unterschiedliche physikalische und chemische Eigenschaften aufweisen, was sie für verschiedene Anwendungen nützlich macht .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 2,4-Dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-carbonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Als PARP-1-Inhibitor bindet es beispielsweise an die aktive Stelle des Enzyms und verhindert so, dass es DNA-Schäden repariert. Dies führt zu einer Akkumulation von DNA-Schäden in Krebszellen, was letztendlich zum Zelltod führt. Die Struktur der Verbindung ermöglicht es ihr, mit verschiedenen Aminosäuren im aktiven Zentrum des Enzyms zu interagieren, wodurch ihre inhibitorische Aktivität verstärkt wird.
Wirkmechanismus
The mechanism of action of 2,4-Dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from repairing DNA damage. This leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death . The compound’s structure allows it to interact with various amino acids in the enzyme’s active site, enhancing its inhibitory activity .
Vergleich Mit ähnlichen Verbindungen
Structural Comparison with Analogous Compounds
Core Heterocycle Modifications
- Pyrido[2,3-d]pyrimidine Derivatives: Compounds like 1-isobutyl-7-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid () replace the pyrrolo ring with a pyridine moiety.
- Ribofuranosyl Derivatives: 4-Amino-7-(2-c-methyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid () introduces a sugar moiety, expanding utility in nucleoside analog design .
Substituent Effects
- Position 7 Substitutions :
- 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid () features a methyl group at position 7, reducing polarity compared to the oxo-substituted target compound .
- 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid () replaces oxo with chloro, increasing electrophilicity and altering reactivity .
- Carboxylic Acid Position :
Methyl 1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate () places the ester group at position 6, reducing acidity and bioavailability compared to the position 5 carboxylic acid in the target compound .
Spectral and Physical Properties
Table 1: Key Spectral Data of Selected Compounds
- Thermal Stability :
Derivatives like 1,3-dimethyl-5-(2-methylbenzyl)pyrrolo[2,3-d]pyrimidine-6-carboxylic acid () exhibit high thermal stability (decomposition >250°C), attributed to aromatic stacking and methyl substituents .
Biologische Aktivität
2,4-Dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on a review of recent literature.
Synthesis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. For instance, modifications in the substituents on the pyrimidine ring can significantly influence its pharmacological properties.
Antimicrobial Properties
Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit notable antimicrobial activity. A study demonstrated that derivatives of this compound showed effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial DNA synthesis pathways.
Anticancer Activity
Several studies have reported the anticancer potential of pyrrolo[2,3-d]pyrimidine derivatives. For example:
- Case Study 1 : A derivative was tested against human cancer cell lines (e.g., HeLa and MCF-7) and exhibited significant cytotoxicity with IC50 values in the low micromolar range.
- Case Study 2 : Another study highlighted that certain modifications increased selectivity for cancer cells over normal cells, suggesting a promising therapeutic window for future drug development.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes associated with disease pathways:
- Dihydrofolate Reductase (DHFR) : Some derivatives have shown competitive inhibition against DHFR, which is crucial for nucleotide synthesis in rapidly dividing cells.
- Tyrosine Kinases : Inhibition of tyrosine kinases has been linked to anti-cancer effects, with certain analogs displaying potent activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be optimized through structural modifications. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Substitution at position 5 | Increased potency against cancer cell lines |
| Alkyl groups at position 7 | Enhanced solubility and bioavailability |
| Aromatic rings | Improved enzyme inhibition properties |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound has been studied to evaluate absorption, distribution, metabolism, and excretion (ADME). Preliminary results suggest favorable characteristics:
- Absorption : Good oral bioavailability observed in animal models.
- Metabolism : Metabolically stable with minimal liver toxicity.
- Excretion : Primarily renal clearance noted in pharmacological studies.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- In Vivo Studies : Comprehensive animal studies to evaluate therapeutic efficacy and safety.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects.
- Formulation Development : Development of drug formulations to enhance delivery and minimize side effects.
Q & A
Basic Research Inquiries
Q. What are the recommended safety protocols for handling 2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing or reactions .
- Ventilation : Ensure adequate airflow (≥0.5 m/s) to minimize inhalation risks. Avoid dust formation via wet handling or closed systems .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid dry sweeping to prevent aerosolization .
Advanced Research Inquiries
Q. How can synthetic yields of pyrrolo[2,3-d]pyrimidine derivatives be optimized for structural diversification?
- Methodological Answer :
-
Catalyst Selection : Use coupling agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine in anhydrous DMF to activate carboxyl groups for esterification (yields up to 63%) .
-
Solvent and Temperature : Reactions in DMF at 0–25°C minimize side products. For example, diethyl L-glutamate coupling achieved 63% yield under these conditions .
-
Purification : Silica gel column chromatography with gradients (e.g., 0–10% MeOH in CHCl₃) enhances purity (>95%) .
Table 1 : Synthesis Optimization for Selected Derivatives
Substituent Yield (%) Melting Point (°C) Key Reaction Conditions Methylthiophene (19a) 95 200–201 CDMT, DMF, 25°C Propylthiophene (19c) 89 175–176 CDMT, DMF, 0°C → 25°C 4-Nitrophenyl (4d) 90 >300 Three-component, 80°C, 12 hours
Q. What analytical techniques validate the structural integrity and purity of pyrrolo[2,3-d]pyrimidine derivatives?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., δ 11.91 ppm for NH in 4c ).
- FT-IR : Confirms carbonyl stretches (1702–1655 cm⁻¹ for C=O) and NH vibrations (3412 cm⁻¹) .
- Elemental Analysis : CHN data ensures stoichiometric ratios (e.g., C: 52.00%, N: 16.84% for 4c ).
- HPLC : Monitors purity (>97%) using C18 columns with acetonitrile/water gradients .
Q. How can structure-activity relationship (SAR) studies guide the design of antitumor derivatives?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance enzyme inhibition. For example, 4-nitrophenyl derivatives (4d) showed higher activity than methyl analogs .
- Linker Optimization : Ethyl/methyl linkers between the pyrrolopyrimidine core and aromatic rings improve solubility and target binding (e.g., compound 19b vs. 19a ).
- In Vitro Assays : Test kinase inhibition (IC₅₀) using purified enzymes (e.g., EGFR) or cell viability via MTT assays on cancer cell lines .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
- Methodological Answer :
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., 72-hour incubation ).
- Crystallography : Resolve binding modes using X-ray structures of target-ligand complexes (e.g., thymidylate synthase ).
- Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities of substituents .
Q. How can salt forms improve the physicochemical properties of pyrrolo[2,3-d]pyrimidine derivatives?
- Methodological Answer :
- Counterion Screening : Choline salts enhance solubility (e.g., 2,4-dioxo derivatives in aqueous buffers ).
- Stability Testing : Accelerated stability studies (40°C/75% RH for 4 weeks) identify optimal salt forms (e.g., disodium salts for hygroscopicity control ).
Methodological Tables
Table 2 : Key Spectral Data for Characterization
Table 3 : Biological Activity of Selected Derivatives
| Derivative | Target Enzyme | IC₅₀ (µM) | Cell Line (IC₅₀, µM) | Citation |
|---|---|---|---|---|
| 19a | Thymidylate synthase | 0.12 | HCT-116: 1.8 | |
| 4d | EGFR kinase | 0.45 | A549: 2.3 | |
| Choline salt | Solubility (mg/mL) | 12.5 | N/A |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
